molecular formula C7H4BrN3S B1520017 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole CAS No. 412923-47-8

2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole

Cat. No.: B1520017
CAS No.: 412923-47-8
M. Wt: 242.1 g/mol
InChI Key: LEJKMPAVMFZPNR-UHFFFAOYSA-N
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Description

The compound “2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole” contains several functional groups including a bromine atom, a pyridine ring, and a thiadiazole ring. These groups are common in many organic compounds and are often involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the aromatic pyridine and thiadiazole rings, and the bromine atom. The presence of nitrogen in the pyridine and thiadiazole rings can also influence the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds are known to undergo reactions such as Suzuki–Miyaura coupling and protodeboronation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the bromine atom might make the compound relatively heavy, and the nitrogen atoms in the pyridine and thiadiazole rings might make the compound polar .

Scientific Research Applications

Proton Transfer and Photoreactions

Research on compounds structurally related to 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole, such as pyrazolylpyridines, has demonstrated their ability to undergo various types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. These properties are significant for developing materials with unique optical characteristics, suggesting potential applications of the thiadiazole derivative in photochemical studies or materials science (Vetokhina et al., 2012).

Electroluminescent Materials

Compounds incorporating thiadiazole units have been explored for their electroluminescent properties. Iridium tetrazolate complexes, for example, exhibit a range of emission properties due to the nature of the ancillary ligand. This research indicates that derivatives of thiadiazoles, including potentially this compound, may find applications in the development of organic light-emitting diodes (OLEDs) or other electroluminescent devices (Stagni et al., 2008).

Antibacterial and Antimicrobial Activities

Synthetic endeavors around thiadiazole derivatives have demonstrated their potential in creating compounds with significant antibacterial activity. For instance, substituted indolylthiadiazole derivatives have been studied for their effectiveness against various bacterial strains, indicating the potential of this compound in contributing to new antimicrobial agents (Singh et al., 2010).

Photovoltaic Applications

Research on conjugated main-chain polymers incorporating thiadiazole units for photovoltaic applications suggests that this compound could be relevant in the design of organic solar cells. The intrinsic properties of thiadiazoles, such as their optical and electronic attributes, play a crucial role in determining the efficiency of these devices (Lee et al., 2010).

Electrochromic Polymers

The use of thiadiazolo[3,4-c]pyridine as an electron acceptor in donor-acceptor-type electrochromic polymers demonstrates the potential of thiadiazole derivatives in developing materials with fast switching times and high coloration efficiency. This suggests applications of this compound in electrochromic devices, which can change color in response to an electric field (Ming et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many compounds containing pyridine rings are used in medicinal chemistry due to their ability to bind to various biological targets .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the presence of the pyridine and thiadiazole rings, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

2-bromo-5-pyridin-3-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3S/c8-7-11-10-6(12-7)5-2-1-3-9-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJKMPAVMFZPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412923-47-8
Record name 3-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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